molecular formula C18H19NO2 B1359419 4-(Morpholinomethyl)benzophenone CAS No. 789427-08-3

4-(Morpholinomethyl)benzophenone

Cat. No.: B1359419
CAS No.: 789427-08-3
M. Wt: 281.3 g/mol
InChI Key: AUYXSAVQMSZYEY-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzophenone is a benzophenone derivative featuring a morpholine moiety attached via a methylene (-CH$_2$-) group to the benzene ring. Benzophenones are characterized by a carbonyl group bridging two aromatic rings, and their biological and chemical properties are heavily influenced by substituents . The morpholinomethyl group introduces nitrogen and oxygen heteroatoms, enhancing solubility and enabling interactions in pharmaceutical or material science applications. This compound is structurally related to photoinitiators, chemotherapeutic agents, and intermediates in organic synthesis .

Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXSAVQMSZYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642614
Record name {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789427-08-3
Record name {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinomethyl)benzophenone typically involves the reaction of benzophenone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone reacts with formaldehyde and morpholine under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholinomethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzophenone derivatives or carboxylic acids.

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Morpholinomethyl)benzophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The morpholine ring can engage in hydrogen bonding and other interactions with biological molecules, while the benzophenone moiety can participate in photochemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Morpholinomethyl Substituents

Several benzophenone derivatives share the morpholinomethyl group but differ in substitution patterns:

Compound Name Substituents CAS Number Molecular Weight Key Applications/Properties References
4-(Morpholinomethyl)benzophenone Morpholinomethyl at para position Not explicitly listed ~265 g/mol Pharmaceutical intermediates, photoinitiators
3-Bromo-4'-morpholinomethyl benzophenone Bromo at meta, morpholinomethyl at para 898769-90-9 ~344 g/mol Synthetic intermediates
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone Cl, F, and morpholinomethyl groups 898750-95-3 ~353 g/mol Marketed for industrial applications
3′-Fluoro-2-(3-pyrrolinomethyl) benzophenone Fluorine and pyrrolidine groups Not provided ~283 g/mol Experimental pharmaceutical research

Key Observations :

  • Halogenation (e.g., bromo, chloro, fluoro) increases molecular weight and may enhance photostability or biological activity .
  • The morpholinomethyl group improves solubility in polar solvents compared to non-functionalized benzophenones .

Substituent Effects on Physicochemical Properties

Substituents significantly alter melting points, solubility, and reactivity:

Compound Name Melting Point (°C) Solubility Trends Reactivity Notes
This compound Not reported High in polar solvents Stabilizes via hydrogen bonding
4-Trifluoromethylbenzophenone 114–116 Low in water, high in DCM Electron-withdrawing CF$_3$ enhances carbonyl reactivity
4-Methylbenzophenone Not reported Moderate in organic solvents Methyl group increases lipophilicity
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 180–182 (dec.) Soluble in ethanol Hydroxy and methyl groups enable crystal packing via H-bonds

Analysis :

  • Electron-withdrawing groups (e.g., CF$_3$, Cl) lower electron density on the aromatic ring, increasing electrophilic substitution reactivity .
  • Morpholinomethyl and hydroxy groups facilitate intermolecular interactions (e.g., hydrogen bonds), impacting crystallization and stability .

Biological Activity

4-(Morpholinomethyl)benzophenone is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N1O2C_{18}H_{17}N_{1}O_{2}, with a molecular weight of approximately 293.34 g/mol. The compound features a benzophenone core with a morpholinomethyl substituent, which enhances its solubility and bioavailability in biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The morpholinomethyl group facilitates cellular penetration, allowing the compound to exert its effects intracellularly.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and potentially lead to therapeutic outcomes in various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Antimicrobial Properties

Research has demonstrated that derivatives of benzophenone, including this compound, possess notable antibacterial and antifungal activities. A study evaluated its efficacy against various clinical strains using the disk diffusion method and microbroth dilution techniques:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Candida albicans16 µg/mLStrong

These results suggest that while the compound shows promise against certain pathogens, its effectiveness varies significantly across different species.

Case Studies

  • Anticancer Activity : In vitro studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through enzyme inhibition .
  • Inflammatory Response Modulation : Another area of research has focused on the compound's ability to modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
4-Chloro-4'-morpholinomethyl benzophenoneC18H17ClN1O2C_{18}H_{17}ClN_{1}O_{2}Exhibits enhanced antibacterial activity
2-Carboethoxy-4'-morpholinomethyl benzophenoneC20H23N1O3C_{20}H_{23}N_{1}O_{3}Shows potential as an anticancer agent
2,4-Dichloro-4'-morpholinomethyl benzophenoneC18H17Cl2N1O2C_{18}H_{17}Cl_{2}N_{1}O_{2}Notable UV filtering properties

This table highlights how variations in substituents can influence biological activity and therapeutic potential.

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